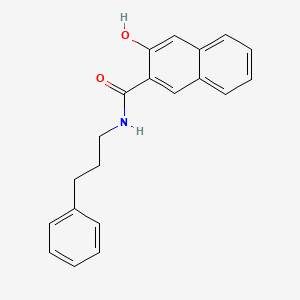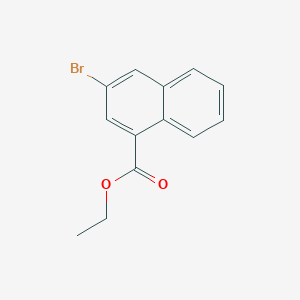![molecular formula C16H26O2S B14354009 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-05-7](/img/structure/B14354009.png)
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methanesulfinyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methanesulfinyl group is prepared through a series of reactions, including oxidation and substitution reactions.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an ether linkage. This step often involves the use of a strong base to deprotonate the hydroxyl group on the benzene ring, followed by nucleophilic substitution with the hexyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Produces the corresponding sulfone.
Reduction: Produces the corresponding sulfide.
Substitution: Produces various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, affecting the activity of enzymes. The benzene ring and isopropyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfinyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
90184-05-7 |
|---|---|
Molecular Formula |
C16H26O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(6-methylsulfinylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2S/c1-14(2)15-10-6-7-11-16(15)18-12-8-4-5-9-13-19(3)17/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
TVWUSBDDQPLCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


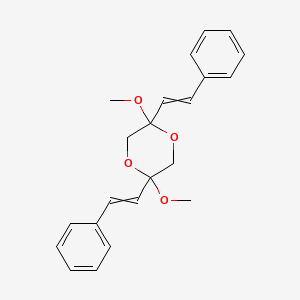

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
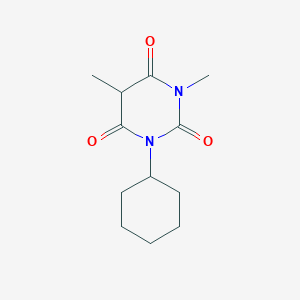

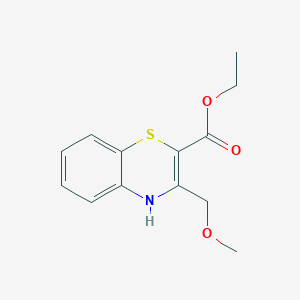
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
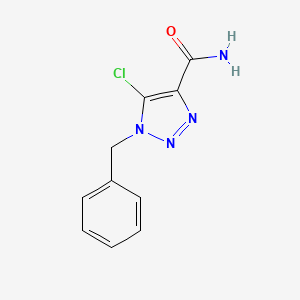
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
